

Elexacaftor Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations

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Compound of Interest

Compound Name: Elexacaftor-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of elexacaftor levels in various patient populations, offering valuable insights for researchers, scientists, and drug development professionals. Elexacaftor, a key component of the highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, elexacaftor/tezacaftor/ivacaftor (ETI), has revolutionized the treatment of cystic fibrosis (CF). Understanding its pharmacokinetic profile in different patient groups is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of elexacaftor in different patient populations based on available clinical data.

Patient Population	Key Pharmacokinetic Parameter	Value	Reference
Adults with CF	Area Under the Curve (AUC 0-24h)	58.7-422.9 mg · h/L[1]	[1]
Median Trough Concentration	3.40 ug/mL[2]	[2]	
Pediatric Patients with CF (2-18 years)	General Observation	Higher drug exposure compared to adults, particularly in children weighing 30-40 kg receiving the adult dose.[3][4][5]	[3][4][5]
Patients with Mild Hepatic Impairment	General Observation	No substantial difference in exposure compared to patients without hepatic impairment.[6][7][8]	[6][7][8]
Patients with Moderate Hepatic Impairment	General Observation	No substantial difference in exposure compared to patients without hepatic impairment.[6][7][8]	[6][7][8]
Patients with Exocrine Pancreatic Insufficiency (Adults)	General Observation	No effect on the pharmacokinetics of elexacaftor.[1][6][7]	[1][6][7]

Experimental Protocols

The determination of elexacaftor concentrations in patient plasma is primarily achieved through liquid chromatography-mass spectrometry (LC-MS). While specific in-house method details can vary between laboratories, the general workflow is consistent.

Objective: To accurately quantify the concentration of elexacaftor in human plasma samples.

Methodology: Chromatography-Mass Spectrometry

- Sample Collection: Whole blood is collected from patients at specified time points (e.g., trough concentrations before the next dose). The blood is then processed to separate the plasma, which is stored frozen until analysis.[4]
- Sample Preparation:
 - Protein Precipitation: A protein precipitation agent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins, which would otherwise interfere with the analysis.
 - Internal Standard Addition: A known concentration of an internal standard (a molecule with similar chemical properties to elexacaftor but a different mass) is added to each sample. This helps to correct for variations in sample processing and instrument response.
 - Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
 - Supernatant Transfer: The supernatant, containing elexacaftor and the internal standard, is carefully transferred to a clean vial for analysis.
- Chromatographic Separation (Liquid Chromatography):
 - An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - The components of the sample are separated on a chromatographic column based on their physicochemical properties (e.g., polarity, size). A specific mobile phase (a mixture of solvents) is used to elute the compounds from the column.
- Detection and Quantification (Mass Spectrometry):
 - As elexacaftor and the internal standard elute from the chromatography column, they enter a mass spectrometer.

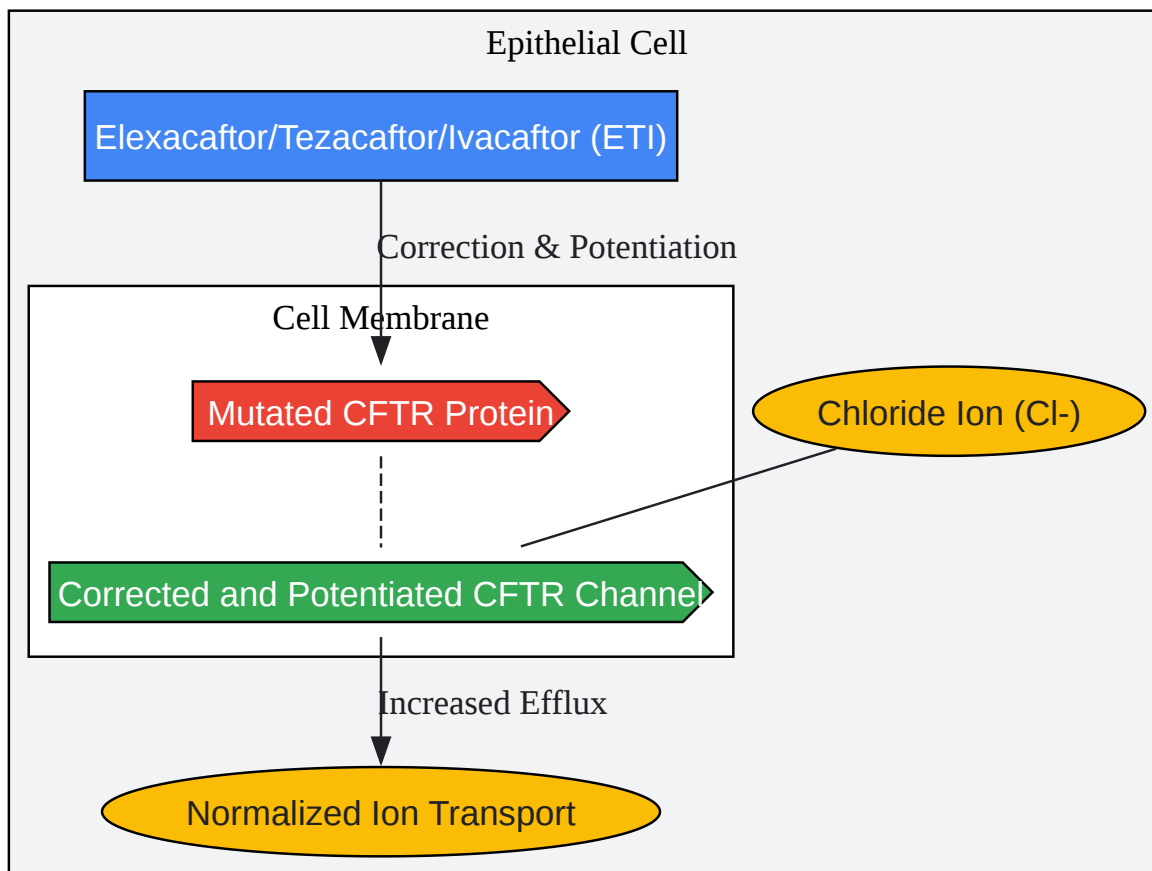
- The molecules are ionized (e.g., by electrospray ionization - ESI).
- The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
- The abundance of the specific ions corresponding to elexacaftor and the internal standard is measured.
- Data Analysis:
 - The ratio of the peak area of elexacaftor to the peak area of the internal standard is calculated.
 - A calibration curve is generated by analyzing a series of samples with known concentrations of elexacaftor.
 - The concentration of elexacaftor in the patient sample is determined by interpolating its peak area ratio on the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantification of elexacaftor in plasma.



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Caption: Mechanism of action of Elexacaftor in CFTR modulation.

Discussion

The provided data indicates significant variability in elexacaftor exposure, particularly between pediatric and adult populations. Children, especially those in the 30-40 kg weight range receiving the adult dose, exhibit higher drug exposure[3][4][5]. This highlights the importance of weight-based dosing and the potential need for therapeutic drug monitoring (TDM) in this population to ensure optimal and safe drug levels. A study on adult cystic fibrosis patients also revealed a large interindividual variability in elexacaftor exposure, with body weight, age, exocrine pancreatic insufficiency, and CFTR genotype identified as potential contributing factors[1].

Conversely, mild to moderate hepatic impairment and exocrine pancreatic insufficiency in adults do not appear to significantly impact elexacaftor pharmacokinetics[1][6][7][8]. This suggests that dose adjustments may not be necessary for patients with these conditions.

The mechanism of action of elexacaftor, in combination with tezacaftor and ivacaftor, involves the correction and potentiation of the mutated CFTR protein. Elexacaftor and tezacaftor act as correctors, facilitating the proper folding and trafficking of the F508del-CFTR protein to the cell surface. Ivacaftor then acts as a potentiator, increasing the channel opening probability of the CFTR protein that is at the cell surface. This synergistic action leads to a significant restoration of chloride ion transport across the epithelial cell membrane, addressing the underlying cause of cystic fibrosis[9][10][11][12].

In conclusion, the pharmacokinetic profile of elexacaftor is influenced by patient-specific factors such as age and body weight. Further research, including population pharmacokinetic modeling and TDM, is warranted to refine dosing strategies and personalize treatment for individuals with cystic fibrosis.

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